molecular formula C19H17NS B13142276 4-(Methylsulfanyl)-N,N-diphenylaniline CAS No. 36809-18-4

4-(Methylsulfanyl)-N,N-diphenylaniline

Cat. No.: B13142276
CAS No.: 36809-18-4
M. Wt: 291.4 g/mol
InChI Key: ASCFLNCTVHFRMM-UHFFFAOYSA-N
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Description

4-(Methylthio)-N,N-diphenylaniline is an organic compound characterized by the presence of a methylthio group attached to the fourth position of the aniline ring, with two phenyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)-N,N-diphenylaniline typically involves the reaction of 4-(Methylthio)benzaldehyde with aniline derivatives under specific conditions. One common method is the condensation reaction, where 4-(Methylthio)benzaldehyde reacts with N,N-diphenylamine in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 4-(Methylthio)-N,N-diphenylaniline may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)-N,N-diphenylaniline undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

4-(Methylthio)-N,N-diphenylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 4-(Methylthio)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, such as oxidation and reduction, which can alter its biological activity. The methylthio group plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

  • 4-(Methylthio)benzaldehyde
  • N,N-Diphenylaniline
  • 4-Methylthio-2-oxobutanoic acid

Comparison: 4-(Methylthio)-N,N-diphenylaniline is unique due to the presence of both the methylthio group and the diphenylamine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, compared to similar compounds that lack either the methylthio group or the diphenylamine structure .

Properties

CAS No.

36809-18-4

Molecular Formula

C19H17NS

Molecular Weight

291.4 g/mol

IUPAC Name

4-methylsulfanyl-N,N-diphenylaniline

InChI

InChI=1S/C19H17NS/c1-21-19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

ASCFLNCTVHFRMM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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